molecular formula C17H14ClN B15170632 3-Benzyl-2-chloro-6-methylquinoline CAS No. 918518-70-4

3-Benzyl-2-chloro-6-methylquinoline

Cat. No.: B15170632
CAS No.: 918518-70-4
M. Wt: 267.8 g/mol
InChI Key: PFGLVOOSOFWWNY-UHFFFAOYSA-N
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Description

3-Benzyl-2-chloro-6-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family It is characterized by the presence of a benzyl group at the third position, a chlorine atom at the second position, and a methyl group at the sixth position on the quinoline ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-chloro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Benzyl-2-chloro-6-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Benzyl-2-chloro-6-methylquinoline can be compared with other quinoline derivatives such as:

Properties

CAS No.

918518-70-4

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

IUPAC Name

3-benzyl-2-chloro-6-methylquinoline

InChI

InChI=1S/C17H14ClN/c1-12-7-8-16-14(9-12)11-15(17(18)19-16)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3

InChI Key

PFGLVOOSOFWWNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CC3=CC=CC=C3

Origin of Product

United States

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